molecular formula C7H11NS B2371439 4-(Prop-2-yn-1-yl)thiomorpholine CAS No. 162936-38-1

4-(Prop-2-yn-1-yl)thiomorpholine

Cat. No.: B2371439
CAS No.: 162936-38-1
M. Wt: 141.23
InChI Key: GNOZQMPJMYZMIV-UHFFFAOYSA-N
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Description

4-(Prop-2-yn-1-yl)thiomorpholine is an organic compound with the molecular formula C7H11NS It is a thiomorpholine derivative where a prop-2-yn-1-yl group is attached to the nitrogen atom of the thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-yn-1-yl)thiomorpholine typically involves the reaction of thiomorpholine with propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-yn-1-yl)thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct reactivity and potential for forming a variety of derivatives. This makes it a valuable intermediate in organic synthesis and drug discovery .

Properties

IUPAC Name

4-prop-2-ynylthiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-2-3-8-4-6-9-7-5-8/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOZQMPJMYZMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCSCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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